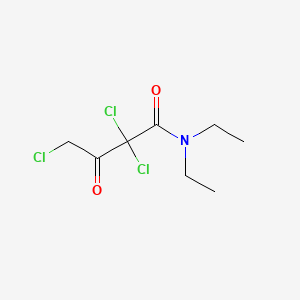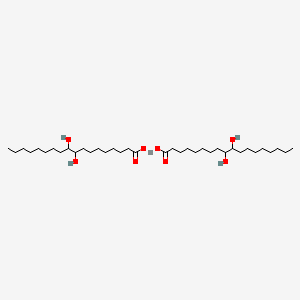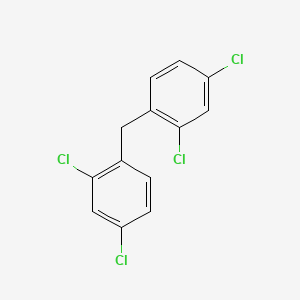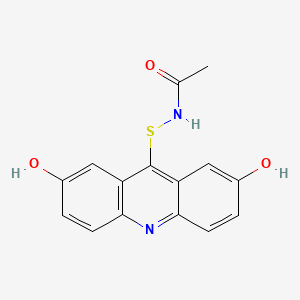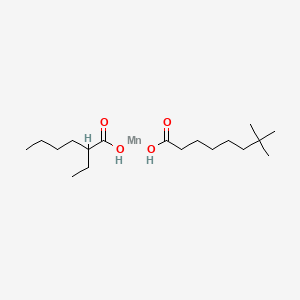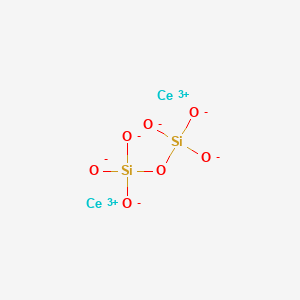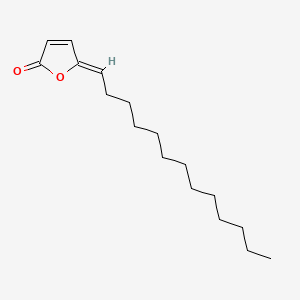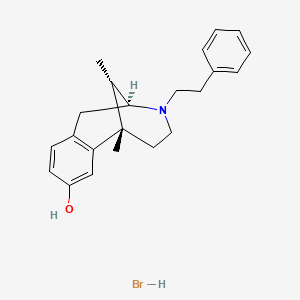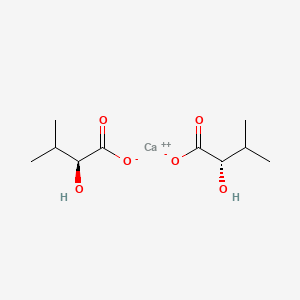
Calcium bis(thioborate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(thioborate) is a heterocyclic organic compound with the molecular formula B2Ca3O4S2 and a molecular weight of 269.9836 g/mol It is also known by its IUPAC name, tricalcium; dioxido(sulfido)borane
Preparation Methods
Calcium bis(thioborate) can be synthesized through various methods. One approach involves the reaction of calcium metal with boric acid, resulting in the formation of calcium borate, which can then be further processed to obtain calcium bis(thioborate) . Another method involves the diffusion of calcium and borate ions in a gelatin hydrogel at ambient temperature . This hydrogel-assisted synthesis is advantageous due to its biocompatibility and versatility.
Chemical Reactions Analysis
Calcium bis(thioborate) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boron oxides, while reduction reactions could produce boron hydrides .
Scientific Research Applications
Calcium bis(thioborate) has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other borate compounds. In industry, it is used as an additive in lubricants to enhance their anti-wear and friction-reducing properties .
Mechanism of Action
The mechanism of action of calcium bis(thioborate) involves its interaction with various molecular targets and pathways. In biological systems, it can bind to calcium ion channels, modulating their activity and affecting cellular processes such as signal transduction, muscle contraction, and bone health . In industrial applications, it forms protective films on surfaces, reducing friction and wear .
Comparison with Similar Compounds
Calcium bis(thioborate) can be compared with other similar compounds, such as magnesium di(thioborate) and lithium thioborate. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example, magnesium di(thioborate) is used in similar industrial applications but may have different tribological properties . Lithium thioborate, on the other hand, is of interest in the field of solid-state batteries due to its high ionic conductivity .
Conclusion
Calcium bis(thioborate) is a versatile compound with unique chemical properties and a wide range of applications in various fields
Properties
CAS No. |
76092-58-5 |
|---|---|
Molecular Formula |
B2CaH2S4+2 |
Molecular Weight |
192.0 g/mol |
IUPAC Name |
calcium;sulfanylideneborinothioic acid |
InChI |
InChI=1S/2BHS2.Ca/c2*2-1-3;/h2*2H;/q;;+2 |
InChI Key |
USRHORWEXVWSAM-UHFFFAOYSA-N |
Canonical SMILES |
B(=S)S.B(=S)S.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


